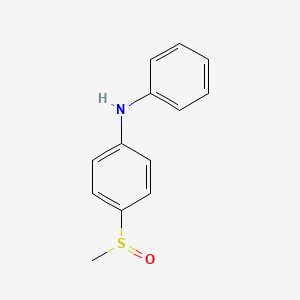
4-(Methanesulfinyl)-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methanesulfinyl)-N-phenylaniline is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-N-phenylaniline typically involves the reaction of methanesulfinyl chloride with N-phenylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves the following steps:
Preparation of Methanesulfinyl Chloride: Methanesulfinyl chloride can be synthesized by the reaction of methane with sulfuryl chloride in the presence of a radical initiator.
Reaction with N-phenylaniline: The methanesulfinyl chloride is then reacted with N-phenylaniline in a suitable solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at a low temperature to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
4-(Methanesulfinyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(Methanesulfinyl)-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Methanesulfinyl)-N-phenylaniline involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the phenyl and aniline moieties can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism.
相似化合物的比较
4-(Methanesulfinyl)-N-phenylaniline can be compared with other sulfoxide-containing compounds such as dimethyl sulfoxide (DMSO) and sulforaphane. While DMSO is widely used as a solvent and has anti-inflammatory properties, sulforaphane is known for its potential anticancer effects. This compound is unique due to its specific structure, which combines the properties of a sulfoxide with those of an aniline derivative, making it a versatile compound for various applications.
List of Similar Compounds
- Dimethyl Sulfoxide (DMSO)
- Sulforaphane
- Methanesulfonyl Chloride
属性
CAS 编号 |
202146-94-9 |
|---|---|
分子式 |
C13H13NOS |
分子量 |
231.32 g/mol |
IUPAC 名称 |
4-methylsulfinyl-N-phenylaniline |
InChI |
InChI=1S/C13H13NOS/c1-16(15)13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3 |
InChI 键 |
LBVHIKRXWIULJC-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12577412.png)
![1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B12577416.png)
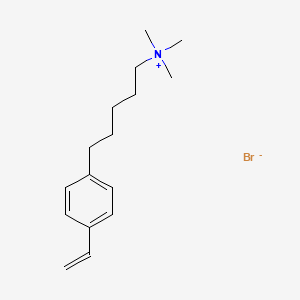

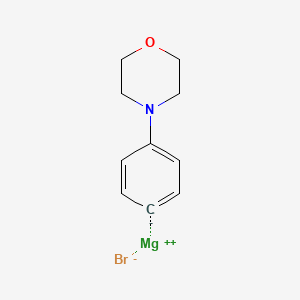
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)

![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
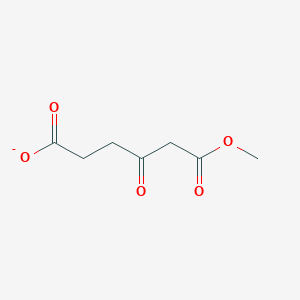
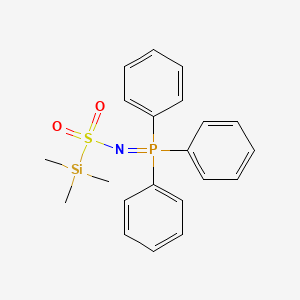
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
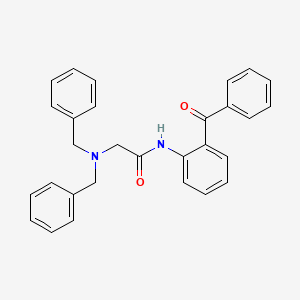
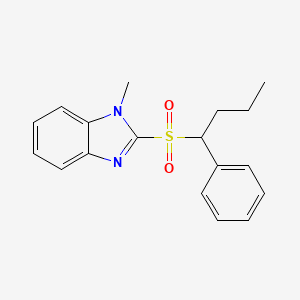
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
